molecular formula C19H17F3N2O5 B11627570 4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B11627570
M. Wt: 410.3 g/mol
InChI Key: GXUUTOPJQGIEKX-UHFFFAOYSA-N
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Description

4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a complex organic compound that belongs to the class of tetrahydropyrimidinones This compound is characterized by its unique structure, which includes hydroxyphenyl, methoxyphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include aldehydes, ketones, and amines, along with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield quinones, while reduction of the carbonyl group may produce secondary alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-tetrahydropyrimidin-2(1H)-one: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-methyl-tetrahydropyrimidin-2(1H)-one: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 4-hydroxy-6-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C19H17F3N2O5

Molecular Weight

410.3 g/mol

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C19H17F3N2O5/c1-29-13-8-4-11(5-9-13)16(26)14-15(10-2-6-12(25)7-3-10)23-17(27)24-18(14,28)19(20,21)22/h2-9,14-15,25,28H,1H3,(H2,23,24,27)

InChI Key

GXUUTOPJQGIEKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O

Origin of Product

United States

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